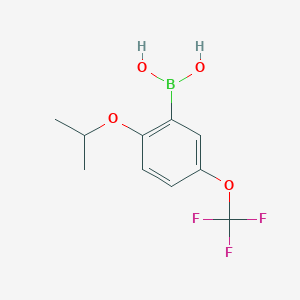

(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid

描述

(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BF3O4 and its molecular weight is 264.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and solvent, can affect the efficacy of the compound . Additionally, the stability of the compound can be influenced by factors such as pH and exposure to light or oxygen .

生物活性

(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid, identified by its CAS number 850593-12-3, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethoxy and isopropoxy substituents, which may influence its reactivity and interactions with biological targets. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12BF3O3

- Molecular Weight : 248.01 g/mol

- Structure : The compound features a boronic acid functional group that can form reversible covalent bonds with diols, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes the antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 100 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | High |

| Bacillus cereus | 25 µg/mL | High |

The compound exhibits moderate antifungal activity against Candida albicans and Aspergillus niger, while demonstrating significant antibacterial effects against Escherichia coli and Bacillus cereus. Notably, the MIC values indicate a stronger effect compared to some known antifungal agents like amphotericin B.

The mechanism underlying the antimicrobial activity of this compound involves:

- Formation of Spiroboronates : The compound's boronic acid group can interact with diols present in microbial cells, forming stable spiroboronate complexes. This interaction may disrupt essential cellular processes.

- Inhibition of Enzymatic Activity : Docking studies suggest that the compound can inhibit leucyl-tRNA synthetase in bacteria, a crucial enzyme for protein synthesis. This inhibition is comparable to that observed with other boron-containing drugs like Tavaborole .

Case Studies

- In Vitro Studies : A study conducted on various strains of Candida and Escherichia coli demonstrated that this compound inhibited growth effectively at concentrations lower than those required for traditional antifungal treatments. The study utilized agar diffusion methods to establish zones of inhibition and determined MIC values through broth dilution techniques .

- Comparative Analysis with Other Boronic Acids : Research comparing this compound to other phenylboronic acids revealed that the trifluoromethoxy substitution enhances antimicrobial potency. The presence of electron-withdrawing groups such as trifluoromethyl increases the acidity of the boronic acid, facilitating better interaction with microbial targets .

科学研究应用

Chemical Applications

1. Suzuki-Miyaura Cross-Coupling Reactions

- Overview : This compound is predominantly utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the boronic acid group allows for the coupling of aryl halides with organoboron compounds under palladium catalysis.

- Mechanism : The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired biaryl product.

2. Synthesis of Pharmaceuticals

- Application : In medicinal chemistry, (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid serves as a building block for synthesizing various pharmaceutical agents. Its unique electronic properties impart selectivity in reactions that lead to biologically active compounds.

- Case Studies : Research has demonstrated its effectiveness in synthesizing anti-cancer agents and other therapeutic compounds by facilitating complex molecular architectures through efficient coupling reactions.

Biological Applications

1. Development of Boron-Containing Drugs

- Significance : Boron-containing compounds have gained attention due to their potential as therapeutic agents. This specific boronic acid can be modified to enhance its biological activity and selectivity.

- Research Findings : Studies indicate that derivatives of this compound exhibit promising results in targeting specific enzymes involved in disease pathways, thus serving as inhibitors or modulators.

2. Mechanistic Studies

- Use in Enzyme Mechanisms : The compound is employed as a tool for studying enzyme mechanisms, particularly those involving boron as a catalytic site. Its ability to form reversible covalent bonds with certain biomolecules allows researchers to probe enzyme activity and inhibition.

Industrial Applications

1. Material Science

- Role in Material Synthesis : this compound is used in the production of advanced materials such as polymers and nanomaterials. Its reactivity facilitates the incorporation of boron into polymer matrices, enhancing their properties.

2. Reagent in Organic Synthesis

- Industrial Processes : This compound acts as a reagent in various industrial chemical processes, contributing to the synthesis of specialty chemicals and intermediates used in manufacturing.

属性

IUPAC Name |

[2-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-6(2)17-9-4-3-7(18-10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWXIRIEFGTCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。